molecular formula C38H50CaN2O7 B14795859 Mitiglinide (calcium hydrate)

Mitiglinide (calcium hydrate)

Cat. No.: B14795859
M. Wt: 686.9 g/mol
InChI Key: UAZPLMFRYABXQD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiglinide (calcium hydrate) is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide stimulates insulin secretion by closing ATP-sensitive potassium channels in pancreatic beta-cells, which leads to the depolarization of the cell membrane and subsequent insulin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitiglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzylhexahydro-γ-oxo-2-isoindolinebutyric acid moiety. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of mitiglinide often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its quality for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Mitiglinide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of mitiglinide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the chemical reactions of mitiglinide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Mitiglinide exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This closure of potassium channels causes depolarization of the cell membrane, which stimulates calcium influx through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, leading to insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Mitiglinide is part of the meglitinide class of drugs, which also includes:

  • Repaglinide
  • Nateglinide

Uniqueness

Mitiglinide is unique among meglitinides due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels. Its specific binding affinity and mechanism of action also contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C38H50CaN2O7

Molecular Weight

686.9 g/mol

IUPAC Name

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate

InChI

InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2

InChI Key

UAZPLMFRYABXQD-UHFFFAOYSA-L

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.